![molecular formula C38H26O4 B14290366 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 116071-71-7](/img/structure/B14290366.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone]: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its biphenyl core structure, which is substituted with phenoxyphenyl groups at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of biphenyl derivatives with phenoxybenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler analog with a biphenyl core but lacking the phenoxyphenyl substituents.
Benzophenone: Contains a single phenyl ring substituted with a ketone group, similar to the ketone functionality in ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone].
Diphenylmethane: Features a central methylene group connecting two phenyl rings, analogous to the biphenyl structure.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its extended conjugated system and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl core and phenoxyphenyl substituents provide a versatile framework for further functionalization and exploration in various scientific fields.
Propriétés
Numéro CAS |
116071-71-7 |
|---|---|
Formule moléculaire |
C38H26O4 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
[4-[4-(4-phenoxybenzoyl)phenyl]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O4/c39-37(31-19-23-35(24-20-31)41-33-7-3-1-4-8-33)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38(40)32-21-25-36(26-22-32)42-34-9-5-2-6-10-34/h1-26H |
Clé InChI |
UCDPHEWZZUHIRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



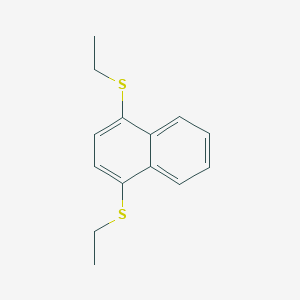


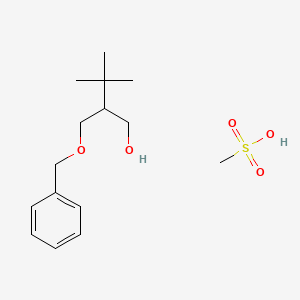
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

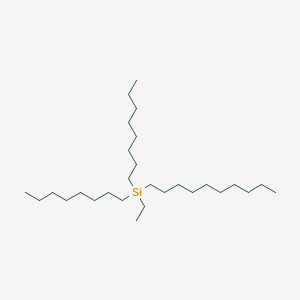
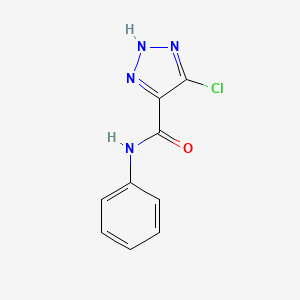
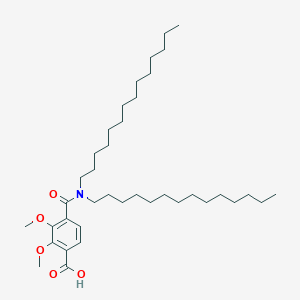
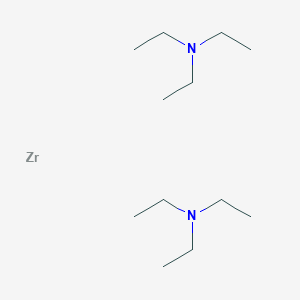
methanone](/img/structure/B14290381.png)
